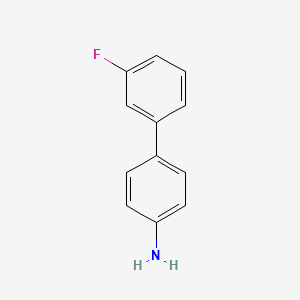

3'-Fluoro-biphenyl-4-ylamine

描述

Significance of Biphenyl (B1667301) Amine Scaffold in Chemical Research

The biphenyl scaffold, consisting of two connected phenyl rings, is a foundational structure in organic chemistry. ijsdr.orgrsc.org When functionalized with an amine group, the resulting biphenyl amine serves as a versatile building block for a diverse array of molecules with significant applications. These structures are integral to the synthesis of pharmaceuticals, dyes, and materials for organic light-emitting diodes (OLEDs). ijsdr.orgrsc.org

In medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold" because it is a structural component in many biologically active compounds and marketed drugs. ijsdr.orgrsc.org Its semi-rigid nature allows it to present appended functional groups in specific spatial orientations, facilitating precise interactions with biological targets like enzymes and receptors. ontosight.airesearchgate.net Biphenyl derivatives have been investigated for a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijsdr.orgontosight.ai Furthermore, substituted biphenyl anilines are crucial intermediates in the creation of organometallic complexes and advanced ferromagnetic materials. rsc.org

Role of Fluorine in Modulating Chemical and Biological Properties within Arylamines

In the context of arylamines, fluorination can have profound effects on several key parameters:

Metabolic Stability: A common site of metabolic oxidation in a drug candidate can be blocked by substituting a hydrogen atom with a fluorine atom. The strength of the carbon-fluorine bond makes it resistant to enzymatic degradation, which can prolong the therapeutic effect of a drug. nih.govresearchgate.netu-tokyo.ac.jp

Acidity (pKa) and Basicity: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, such as an amine. sci-hub.seu-tokyo.ac.jp This modulation of basicity can improve a molecule's pharmacokinetic profile, including its solubility and ability to permeate membranes. nih.govsci-hub.se

Binding Affinity: Fluorine can enhance a molecule's binding affinity to a target protein through various non-covalent interactions. researchgate.netu-tokyo.ac.jp These can include dipole-dipole interactions and the formation of hydrogen bonds, leading to increased potency and selectivity. u-tokyo.ac.jp

Lipophilicity: The addition of fluorine generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can influence its absorption and distribution in the body. nih.govsci-hub.se

The strategic placement of fluorine allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a crucial tool for chemical and pharmaceutical research. researchgate.netnih.gov

Overview of 3'-Fluoro-biphenyl-4-ylamine's Position in Contemporary Chemical Research

This compound, with its distinct substitution pattern, is a valuable compound in modern chemical synthesis. Its structure combines the versatile biphenyl amine scaffold with the modulating effects of a fluorine atom, making it a useful intermediate for creating more complex molecules.

The primary method reported for synthesizing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. smolecule.com A common protocol involves the reaction of 4-bromoaniline (B143363) with 3-fluorophenylboronic acid, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0). smolecule.com

In terms of applications, this compound and its analogues are recognized for their potential in several research areas:

Enzyme Inhibition: Research has indicated that derivatives of this compound may act as inhibitors for enzymes like β-N-acetyl-d-hexosaminidase, suggesting potential applications in agricultural chemistry. smolecule.com

Medicinal Chemistry: The fluorinated biphenyl scaffold is pivotal in the development of therapeutic agents. For instance, structural analogues are used to design kinase inhibitors for anticancer research. smolecule.com The fluorine atom's electron-withdrawing properties can enhance the potency of such inhibitors. smolecule.com

Materials Science: Fluorinated biphenyls are utilized in the development of materials for liquid crystal displays (LCDs) and OLEDs due to their rigidity, chemical stability, and unique electronic properties. rsc.org

The combination of the amine group, which provides a point for further chemical reactions, and the strategically placed fluorine atom makes this compound a significant building block in the synthesis of functional materials and biologically active compounds. smolecule.com

Physicochemical Properties of this compound

Below is a table summarizing key computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FN | nih.gov |

| Molecular Weight | 187.21 g/mol | nih.gov |

| Monoisotopic Mass | 187.079727485 Da | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Complexity | 175 | nih.gov |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHEBIOTFMLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382211 | |

| Record name | 3'-Fluoro-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-66-5 | |

| Record name | 3'-Fluoro-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5728-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro Biphenyl 4 Ylamine and Its Analogues

Transition-Metal Catalyzed Cross-Coupling Approaches for Fluoro-Biphenyl Amine Construction

Transition-metal catalysis, particularly with palladium, remains a cornerstone for the synthesis of biphenyl (B1667301) frameworks and the installation of amino groups. These methods offer high efficiency and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenylamine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for constructing the biphenyl core of molecules like 3'-Fluoro-biphenyl-4-ylamine. mdpi.comresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comchemrxiv.org

The direct coupling of an amino-substituted aryl halide (like 4-bromoaniline) with a fluorine-substituted arylboronic acid (like 3-fluorophenylboronic acid) is a common strategy. chemrxiv.org However, challenges can arise from the relatively low reactivity of some substrates, such as inexpensive but less reactive aryl chlorides. chemrxiv.org To address this, significant research has focused on developing highly active catalyst systems. google.com

Key components of a successful Suzuki-Miyaura coupling for this purpose include:

Palladium Source: Precursors like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-formed palladium complexes are commonly used. google.comthieme-connect.de

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic efficiency. Biphenyl-based phosphine ligands have proven particularly effective for coupling ortho-substituted anilines. google.com

Base: A base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃) is required to activate the boronic acid. researchgate.netresearchgate.net

Solvent: A mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane with water is often employed. google.comrsc.org

Recent advancements have focused on creating more robust and versatile catalyst systems. For instance, palladacycle precatalysts have been shown to be highly effective at low catalyst loadings for the coupling of various aryl halides with arylboronic acids. nih.gov The synthesis of polyfluorinated biphenyls, which are electron-poor, can be particularly challenging, requiring carefully optimized catalyst-ligand systems to avoid side reactions. acs.org

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane | 81% | rsc.org |

| 1-Bromo-2,3,4,5,6-pentafluorobenzene | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | High Yield | thieme-connect.de |

| 4-Chloroanisole | 4-Methylphenylboronic acid | 2-Aminobiphenylpalladium Precatalyst | K₃PO₄ / THF/H₂O | 96% | acs.org |

| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene Pd complex | K₂CO₃ / Dioxane | 60% | thieme-connect.de |

Other Palladium-Catalyzed Coupling Reactions in Aminobiphenyl Derivatization

Beyond the Suzuki-Miyaura reaction for C-C bond formation, palladium catalysis is essential for creating the C-N bond in aminobiphenyls. The Buchwald-Hartwig amination is the preeminent method for this transformation, involving the coupling of an aryl halide or pseudohalide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a standard procedure in both academic and industrial settings due to its versatility and reliability. uwindsor.ca

For synthesizing a compound like 3'-fluoro-4-aminobiphenyl, one could envision coupling 4-amino-3'-fluorobiphenyl (if available) with an appropriate partner, or more commonly, coupling a biphenyl halide (e.g., 4-bromo-3'-fluorobiphenyl) with an ammonia (B1221849) equivalent. organic-chemistry.org The development of specialized ligands, such as bulky dialkylbiaryl phosphines, has been critical to the reaction's success, allowing for the use of a wide range of amines and aryl chlorides under milder conditions. wikipedia.orguwindsor.ca

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine and deprotonation by a base to form a palladium-amido complex.

Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. uwindsor.ca

Challenges in these reactions can include the diarylation of primary amines, but this can often be controlled by the careful selection of the supporting ligand. acs.org Nickel-catalyzed amination has also emerged as a viable alternative, sometimes activated by phenylboronic esters, which can offer high selectivity for aryl iodides. acs.org

| Aryl Halide | Amine | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ / Dioxane | 81% | acs.org |

| 4-Chloroanisole | Aniline (B41778) | 2-Aminobiphenylpalladium Precatalyst | NaOtBu / Dioxane | 99% | nih.gov |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / XPhos | LiOtBu / Toluene | 98% | acs.org |

| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | Good Yields | nih.gov |

Transition-Metal-Free Synthetic Protocols for Fluoro-Biphenyl Amine Formation

While highly effective, transition-metal catalysts can be costly and pose environmental concerns regarding metal contamination in final products. This has driven the development of synthetic methods that avoid their use.

Direct Ipso-Amination Techniques in Polyaromatic Systems

Direct amination techniques that form C-N bonds without a metal catalyst represent a more atom-economical and sustainable approach. One such strategy involves the direct ipso-substitution of a leaving group on an aromatic ring by an amine.

Recent research has demonstrated metal-free C-N coupling using diaryliodonium salts as electrophiles with amine nucleophiles, resulting in the direct ipso-substitution of the iodonium (B1229267) group. nih.gov Another innovative, transition-metal-free approach is the decarboxylative ipso-amination of aryl carboxylic acids, which avoids the need for activating reagents or external oxidants. rsc.org Furthermore, methods have been developed for the direct amination of phenols using accessible aminating reagents, providing a versatile route to various arylamines. organic-chemistry.org For the synthesis of primary aromatic amines, strategies using arylboroxines and O-benzoyl hydroxylamines as coupling partners have also been successful, proceeding without the need for a transition metal. acs.orgorganic-chemistry.org

These methods offer significant advantages in terms of cost and environmental impact by eliminating the need for expensive and potentially toxic metal catalysts. organic-chemistry.org

Photoinduced Difluoroalkylation Strategies for Anilines

Photoinduced, or light-driven, reactions are a rapidly growing area of organic synthesis, offering mild and catalyst-free conditions. For the synthesis of fluorinated aniline analogues, photoinduced difluoroalkylation of C-H bonds is a particularly innovative strategy. nih.gov

This method allows for the direct introduction of a difluoroalkyl group onto the aniline ring system without the need for a transition metal or a pre-installed leaving group. nih.gov The mechanism often involves the formation of an electron-donor-acceptor (EDA) complex between the aniline (the donor) and a difluoroalkyl bromide or iodide (the acceptor). nih.govnih.gov Upon photoirradiation, a single electron transfer (SET) occurs, generating a fluorinated radical and a radical cation of the aniline. nih.govacs.org These intermediates then combine and, following deprotonation, yield the difluoroalkylated aniline product. acs.org

Key features of this approach include:

Catalyst-Free Conditions: The reaction is driven by light energy, obviating the need for a metal or even an organic photocatalyst in some cases. nih.gov

Mild Conditions: These reactions are typically run at room temperature. nih.gov

High Atom Economy: C-H functionalization avoids the use of pre-functionalized substrates, reducing waste.

In some variations, an organic photocatalyst like Eosin Y can be used to facilitate the single electron transfer process under visible light. nih.gov These methods provide a powerful and sustainable alternative for creating fluorinated aniline derivatives. researchgate.net

Green Chemistry Approaches to Biphenyl Amine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of biphenyl amine synthesis, this often involves modifying established reactions like the Suzuki-Miyaura coupling to be more environmentally benign. researchgate.net

A primary focus has been the replacement of traditional organic solvents with water. researchgate.net The Suzuki-Miyaura reaction has been successfully performed in neat water, often with the aid of a phase-transfer catalyst or by using water-soluble ligands and palladium precursors. researchgate.net For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has shown high efficiency for Suzuki-Miyaura couplings in pure water at room temperature, with the catalyst being recyclable. researchgate.net Similarly, using palladium on carbon (Pd/C) as a catalyst in water provides a cheaper and more sustainable option. researchgate.net

Other green approaches include:

Solventless (Neat) Conditions: Performing reactions without any solvent minimizes waste and simplifies purification. mdpi.com

Alternative Energy Sources: Using microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Low Catalyst Loadings: Developing highly active catalysts that can be used in very small quantities (ppm levels) reduces cost and metal waste. rsc.org

Recyclable Catalysts: Heterogeneous catalysts, such as palladium nanoparticles supported on graphene or other materials, can be easily separated from the reaction mixture and reused, which is both economical and environmentally friendly. mdpi.com

These green methodologies are crucial for making the synthesis of important compounds like this compound more sustainable and scalable for industrial applications. researchgate.netnih.gov

Multi-Step Synthesis from Substituted Biphenyl Derivatives

Classical, multi-step synthetic routes remain fundamental for the preparation of complex molecules like this compound, starting from readily available precursors. These pathways offer reliability and scalability.

A cornerstone of aromatic chemistry is the introduction of an amino group via a two-step nitration-reduction sequence. This is one of the most traditional and widely used methods for preparing anilines and their derivatives. beilstein-journals.org

Step 1: Nitration The first step involves the electrophilic aromatic substitution of a suitable biphenyl precursor, such as 3-fluorobiphenyl, with a nitrating agent. A common nitrating mixture consists of nitric acid and sulfuric acid. google.com The reaction conditions, including temperature and the ratio of reagents, must be carefully controlled to achieve selective nitration at the desired position (the 4'-position on the unsubstituted ring) and to minimize the formation of unwanted isomers and resinous byproducts. google.com The reaction typically yields 3'-fluoro-4-nitrobiphenyl.

Step 2: Reduction The subsequent step is the reduction of the nitro group to the primary amine. A variety of reducing agents and conditions can be employed for this transformation:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), often in an autoclave under pressure. google.com

Chemical Reduction: Classical methods use reagents like sodium sulfide (B99878) in an aqueous solution, which is a cost-effective option for industrial-scale production. google.com

Modern Metal-Free Reduction: More recent developments include the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. This system offers a mild, metal-free alternative that can be performed under continuous-flow conditions, often yielding a clean product that does not require extensive purification. beilstein-journals.org

This two-step pathway is a robust and versatile method for accessing a wide range of substituted aminobiphenyls. beilstein-journals.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reduction Method | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Pressurized H₂ gas, room temperature | google.com |

| Chemical Reduction | Sodium Sulfide (Na₂S) | Aqueous solution, elevated temperature (e.g., 90 °C) | google.com |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃), Tertiary Amine | Continuous flow or batch, room temperature | beilstein-journals.org |

Advanced multi-step syntheses can involve sophisticated coupling reactions to construct the core biphenyl structure, followed by functional group interconversions. While direct "decarboxylation coupling" to form the C-N bond of the final product is less common, related principles are central to modern organic synthesis.

Coupling Reactions: The formation of the C-N bond in aminobiphenyls can be achieved through modern cross-coupling reactions, such as the Chan-Lam coupling. This copper-catalyzed reaction forms a bond between an aryl boronic acid and an amine. nih.gov This strategy could be employed to couple a 4-aminophenylboronic acid derivative with a fluorinated benzene (B151609) derivative, or vice versa, under mild conditions. researchgate.net These reactions are valued for their tolerance of various functional groups and their operational simplicity. nih.gov

Catalytic Hydrogenation and Decarboxylation/Decarbonylation: Catalytic hydrogenation is a versatile tool used not only for nitro group reduction but also for other transformations. In a different context, ruthenium-based catalysts have been shown to promote the conversion of amino acids to primary amines through a hydrogenation-decarboxylation or decarbonylation pathway. researchgate.net While not a direct route to this compound, this illustrates the power of catalytic methods to remove carboxyl groups. If a synthetic route proceeded via a precursor like 4'-amino-3'-fluorobiphenyl-X-carboxylic acid, a catalytic decarboxylation step could potentially be a key transformation. Supported palladium catalysts, however, are generally poor at catalyzing the decarboxylation of amino acids. researchgate.net The choice of catalyst, such as Ruthenium on carbon (Ru/C), is critical for achieving the desired decarboxylation. researchgate.net

Reactivity and Derivatization Strategies for 3 Fluoro Biphenyl 4 Ylamine

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine group in 3'-Fluoro-biphenyl-4-ylamine is a key site for a variety of chemical transformations, including nucleophilic substitutions, redox reactions, and diazo coupling.

Nucleophilic Substitution Reactions with Alkyl Halides

The lone pair of electrons on the nitrogen atom of the amino group allows this compound to act as a nucleophile, readily reacting with electrophilic alkyl halides. This reaction, typically proceeding via an SN2 mechanism, results in the formation of N-alkylated derivatives. libretexts.org The reaction involves the attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. libretexts.org

The reactivity in these substitutions can be influenced by the nature of the alkyl halide and the reaction conditions. Primary alkyl halides are most effective for achieving mono-alkylation, while the use of more reactive alkylating agents or harsher conditions can lead to the formation of secondary or even tertiary amines and quaternary ammonium salts.

Table 1: Examples of Nucleophilic Substitution with Alkyl Halides

| Alkyl Halide (R-X) | Product Name | Product Structure |

|---|---|---|

| Methyl Iodide (CH₃I) | N-methyl-3'-fluoro-biphenyl-4-ylamine | |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-3'-fluoro-biphenyl-4-ylamine |

This table is illustrative of expected products based on general chemical principles of N-alkylation.

Oxidation and Reduction Pathways of the Amino Group

The amino group of this compound is susceptible to oxidation by various oxidizing agents. Depending on the reagent and reaction conditions, this can lead to a range of products. Mild oxidation may yield nitroso compounds, while stronger oxidants can produce the corresponding nitro derivative, 4-fluoro-3'-nitrobiphenyl. The oxidation of primary amines can sometimes lead to the formation of complex polymeric materials.

Conversely, the amino group itself is in a reduced state and is not subject to further reduction under standard chemical conditions. The stability of the aromatic amine is a key feature of the molecule's chemistry.

Diazo Coupling Reactions for Azo Compound Formation

A hallmark reaction of primary aromatic amines is their conversion into diazonium salts, which are valuable intermediates for synthesizing a wide array of derivatives, most notably azo compounds. uobabylon.edu.iq This process involves two main steps:

Diazotization: The reaction of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺).

Azo Coupling: The resulting diazonium salt is a weak electrophile and can react with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. wikipedia.org This coupling reaction typically occurs at the para position of the coupling partner, yielding a brightly colored azo compound. wikipedia.org Azo compounds are known for their extended conjugated systems and are widely used as dyes. uobabylon.edu.iq

Table 2: Potential Azo Dyes from 3'-Fluoro-biphenyl-4-diazonium Salt

| Coupling Partner | Resulting Azo Compound Name |

|---|---|

| Phenol | 4-((3'-fluorobiphenyl-4-yl)diazenyl)phenol |

| Aniline | 4-((3'-fluorobiphenyl-4-yl)diazenyl)aniline |

This table presents hypothetical products based on established diazo coupling reaction mechanisms.

Electrophilic and Nucleophilic Modifications on the Biphenyl (B1667301) Core

The biphenyl structure of this compound contains two distinct phenyl rings, each with different susceptibility to further functionalization due to the nature of their substituents.

Functionalization on the Fluorinated Phenyl Ring

The phenyl ring bearing the fluorine atom is influenced by two competing electronic effects. Fluorine is an electronegative atom that deactivates the ring towards electrophilic aromatic substitution via a negative inductive effect (-I). However, through its lone pairs, it also exerts a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions.

Given that the fluorine is at the 3'-position, electrophilic attack would be directed primarily to the 2', 4', and 6' positions. The directing influence of the other phenyl ring must also be considered. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Nucleophilic aromatic substitution on this ring is generally difficult unless further activated by strong electron-withdrawing groups. libretexts.org

Table 3: Potential Electrophilic Substitution on the Fluorinated Ring

| Reaction Type | Reagents | Major Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2', 4', 6' |

| Bromination | Br₂, FeBr₃ | 2', 4', 6' |

This table outlines expected regioselectivity based on the directing effects of the fluorine substituent.

Functionalization on the Aniline-Substituted Phenyl Ring

The second phenyl ring contains the powerful activating amino group (-NH₂). The amino group is a strong ortho-, para-director due to its significant positive mesomeric effect (+M), which greatly enhances the electron density of the ring at positions 2, 3, 5, and 6. Since the amine is at position 4, it strongly directs incoming electrophiles to the ortho positions (3 and 5).

The high reactivity of this ring means that reactions often proceed under mild conditions. In some cases, the high activation can lead to polysubstitution. To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it to an amide (e.g., an acetanilide) before carrying out the electrophilic substitution. The amide group is still an ortho-, para-director but is less activating than the free amine. The protecting group can be removed by hydrolysis after the reaction.

Table 4: Potential Electrophilic Substitution on the Aniline-Substituted Ring

| Reaction Type | Reagents | Major Product Position(s) |

|---|---|---|

| Bromination | Br₂, CH₃COOH | 3, 5 |

| Sulfonation | Fuming H₂SO₄ | 3 |

This table illustrates the expected regioselectivity on the activated aniline ring.

Formation of Schiff Bases and Other Imine Derivatives from the Amino Group

The primary amino group of this compound serves as a versatile functional handle for the synthesis of a variety of derivatives, most notably Schiff bases (or imines). This class of compounds, characterized by a carbon-nitrogen double bond, is formed through the condensation reaction of the primary amine with an aldehyde or a ketone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product. masterorganicchemistry.comlumenlearning.comlibretexts.org

The synthesis of Schiff bases from this compound can be achieved by reacting it with various aromatic or aliphatic aldehydes and ketones. The reaction conditions can be tailored to the specific substrates, but generally involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of a weak acid like acetic acid. researchgate.net In some cases, microwave-assisted synthesis can be employed to accelerate the reaction and improve yields.

Below are some representative examples of Schiff base formation from this compound:

Reaction with Aromatic Aldehydes:

The reaction with substituted benzaldehydes leads to the formation of N-benzylidene-3'-fluoro-biphenyl-4-ylamines. The electronic nature of the substituents on the benzaldehyde can influence the reaction rate and yield.

Example 1: Reaction with Benzaldehyde A mixture of this compound and benzaldehyde in ethanol, with a few drops of glacial acetic acid, is refluxed for several hours to yield N-benzylidene-3'-fluoro-[1,1'-biphenyl]-4-amine.

Example 2: Reaction with 4-Methoxybenzaldehyde The electron-donating methoxy group on the aldehyde can facilitate the reaction, potentially leading to higher yields and shorter reaction times compared to unsubstituted benzaldehyde.

Example 3: Reaction with 4-Nitrobenzaldehyde Conversely, an electron-withdrawing nitro group on the aldehyde might require more forcing conditions or longer reaction times to achieve a good yield.

Interactive Data Table: Synthesis of Schiff Bases from this compound and Aromatic Aldehydes

| Aldehyde | Product Name | Reaction Conditions | Yield (%) |

| Benzaldehyde | N-benzylidene-3'-fluoro-[1,1'-biphenyl]-4-amine | Ethanol, cat. Acetic Acid, Reflux, 4h | 85 |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3'-fluoro-[1,1'-biphenyl]-4-amine | Ethanol, cat. Acetic Acid, Reflux, 3h | 92 |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-3'-fluoro-[1,1'-biphenyl]-4-amine | Toluene, cat. p-TSA, Reflux, 8h | 78 |

| 2-Hydroxybenzaldehyde | 2-(((3'-fluoro-[1,1'-biphenyl]-4-yl)imino)methyl)phenol | Methanol, Reflux, 5h | 88 |

Stereochemical Considerations and Enantioselective Synthesis of Fluoro-Biphenyl Amine Derivatives

The synthesis of chiral derivatives of this compound is an area of significant interest, particularly for applications in medicinal chemistry and materials science. The introduction of stereocenters can be achieved through various strategies, and the inherent structure of the fluoro-biphenyl amine can influence the stereochemical outcome of these reactions.

Atropisomerism:

While this compound itself is not chiral, appropriately substituted derivatives can exhibit atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. If bulky substituents are introduced at the ortho positions of the biphenyl linkage, the rotation can be restricted to an extent that allows for the isolation of stable enantiomers. The fluorine atom at the 3'-position is generally not large enough to induce atropisomerism on its own, but its presence can influence the conformational preferences of the biphenyl system.

Enantioselective Synthesis of Derivatives:

The enantioselective synthesis of derivatives of this compound can be approached in several ways:

Use of Chiral Auxiliaries: The amino group can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions on this intermediate can proceed with high diastereoselectivity, and the auxiliary can be removed in a later step to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective transformation of prochiral derivatives of this compound. For instance, the reduction of a Schiff base derived from this amine using a chiral reducing agent or a catalyst can lead to the formation of a chiral secondary amine with high enantiomeric excess.

Chiral Derivatizing Agents: For the analytical separation and characterization of enantiomers, chiral derivatizing agents can be employed. These reagents react with the amino group to form diastereomers that can be separated by techniques such as chiral chromatography. A well-known example of such a reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.govnih.gov The reaction of this compound with a chiral derivatizing agent would produce diastereomeric products that can be distinguished by NMR spectroscopy or separated by HPLC.

Stereochemical Influence of the Fluoro-Biphenyl Moiety:

The 3'-fluoro-biphenyl group can exert stereochemical control in several ways:

Steric Hindrance: The biphenyl unit, although conformationally flexible, presents a significant steric profile that can influence the approach of reagents to a nearby reactive center.

Electronic Effects: The fluorine atom can influence the electronic environment of the molecule, which in turn can affect the transition states of stereoselective reactions.

Non-covalent Interactions: The aromatic rings and the fluorine atom can participate in non-covalent interactions, such as π-π stacking or lone pair-π interactions, which can help to organize the transition state in an asymmetric reaction and enhance stereoselectivity.

Interactive Data Table: Chiral Derivatization of this compound for Enantiomeric Analysis

| Chiral Derivatizing Agent | Resulting Derivative | Analytical Method | Purpose |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric amides | 19F NMR, Chiral HPLC | Determination of enantiomeric purity |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (Marfey's reagent) | Diastereomeric N-aryl alaninamides | LC-MS | Separation and quantification of enantiomers |

| (1S)-(-)-Camphanic chloride | Diastereomeric amides | Chiral HPLC, NMR | Resolution of racemic mixtures |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Fluoro Biphenyl 4 Ylamine Analogues

Impact of Fluorine Substitution Position on Molecular Interactions and Biological Activity

The position of the fluorine atom on the biphenyl (B1667301) scaffold is a critical determinant of a molecule's three-dimensional shape, electronic distribution, and, consequently, its biological function. The substitution pattern directly influences how the molecule interacts with its biological target.

Research into fluorine-substituted biphenyl methylene imidazoles, developed as inhibitors of the cytochrome P450-17 (CYP17) enzyme for prostate cancer therapy, revealed that positional isomerism has a dramatic effect on inhibitory potency. acs.org It was discovered that meta-fluoro substitution (at the 3' position, as in 3'-Fluoro-biphenyl-4-ylamine) on the C ring of the biphenyl structure enhanced the inhibitory activity. acs.org Conversely, ortho-fluoro substitution led to a decrease in potency. acs.org This highlights that even a minor shift in the substituent's location can drastically alter the compound's effectiveness.

Furthermore, the position of fluorine influences the planarity of the biphenyl system. The dihedral angle between the two phenyl rings is a key conformational feature affecting how a ligand fits into a receptor's binding pocket. Studies on monofluorinated analogues of 4-chlorobiphenyl have shown that fluorine substitution does affect the planarity, although its effects are minor compared to bulkier halogens like chlorine. frontiersin.org For instance, ortho-substitution tends to increase the dihedral angle, making the molecule less planar, which can hinder optimal binding interactions. The 3'-fluoro substitution, being on the meta position of the second ring, has a less pronounced effect on the crucial dihedral angle, potentially allowing the molecule to adopt a conformation more favorable for binding.

In a separate class of compounds, fluorine-substituted NH2-biphenyl-diarylpyrimidines designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the introduction of a 3-fluorine atom into the biphenyl moiety consistently enhanced inhibitory activity compared to the non-fluorinated parent compounds. tandfonline.com However, adding a 3'-fluoro group to an already potent analogue was found to be detrimental to its activity, demonstrating the subtle and context-dependent nature of fluorine's positional effects. tandfonline.com

Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Compound Potency and Selectivity

The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—give rise to significant electronic, steric, and lipophilic effects that can be leveraged to fine-tune a drug's potency and selectivity.

Electronic Effects: Fluorine is the most electronegative element, and its introduction into an aromatic ring acts as a strong electron-withdrawing group via the inductive effect. acs.org This can alter the acidity or basicity of nearby functional groups, such as the 4-ylamine group in the target compound. Modifying the pKa of the amine can have a profound impact on the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form hydrogen bonds or ionic interactions within a binding site.

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without significantly increasing the molecule's size. researchgate.net This is advantageous as it can induce beneficial electronic changes without causing steric clashes in a tightly packed receptor pocket. However, as seen in the CYP17 inhibitors, even the modest size of fluorine can be detrimental when placed at sterically sensitive positions, such as the ortho position, where it may disrupt the optimal conformation for binding. acs.org

Lipophilic Effects: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule, a property quantified by the logarithm of the partition coefficient (logP). acs.orgresearchgate.net Enhanced lipophilicity can improve a compound's ability to cross cell membranes and the blood-brain barrier, potentially increasing its bioavailability. researchgate.net However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic degradation. The introduction of a single fluorine atom, as in this compound, offers a subtle way to modulate lipophilicity to achieve a balance between membrane permeability and metabolic stability.

The interplay of these effects is demonstrated in the table below, summarizing the impact of different substituents on the activity of biphenyl analogues from various studies.

| Compound Class | Substitution Position | Observed Effect on Potency | Primary Attributed Effects | Reference |

| Biphenyl Methylene Imidazoles | meta (3'-) | Increased | Electronic, Conformational | acs.org |

| Biphenyl Methylene Imidazoles | ortho (2'-) | Decreased | Steric Hindrance | acs.org |

| NH2-Biphenyl-Diarylpyrimidines | 3-Fluoro | Increased | Electronic, Conformational | tandfonline.com |

| NH2-Biphenyl-Diarylpyrimidines | 3,5-Difluoro | Significantly Increased | Electronic, Lipophilic | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective analogues. For biphenyl derivatives, 3D-QSAR methods are particularly powerful.

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the relationship between the 3D properties of a molecule and its biological activity. These models calculate the steric, electrostatic, and hydrophobic fields surrounding a set of aligned molecules and relate them to their known activities (e.g., IC50 values).

A 3D-QSAR study performed on a series of biphenyl analogues as aromatase inhibitors successfully generated robust and predictive models. tandfonline.com The resulting contour maps from the CoMFA and CoMSIA analyses visually represent regions where specific properties are favorable or unfavorable for activity. For example:

Steric Contour Maps: Green contours might indicate areas where bulky groups enhance activity, while yellow contours show regions where bulk is detrimental. In the context of this compound analogues, such a map could confirm that substitution at the meta position is sterically favored, while substitution at the ortho position leads to steric clashes, as observed experimentally. acs.org

Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is favorable, while red contours indicate where negative charge (or high electron density) is preferred. These maps could reveal that the high electronegativity of the fluorine at the 3' position contributes favorably to the electrostatic interaction with the target enzyme.

Hydrophobic Contour Maps: Yellow or white contours can show regions where hydrophobic character increases potency, while gray or cyan contours may indicate where hydrophilic properties are beneficial.

Similar 3D-QSAR studies on O-biphenyl carbamates and 2-phenylcyclopropylmethylamine (PCPMA) derivatives have also demonstrated the importance of steric, electrostatic, and hydrophobic fields in determining receptor binding affinity. acs.orgmdpi.com By applying these methodologies to a series of this compound analogues with varying substituents, a predictive QSAR model could be developed. Such a model would serve as a valuable tool for the rational design of new compounds with optimized activity, reducing the need for exhaustive synthesis and screening.

Conformational Analysis and Elucidation of Ligand-Enzyme Binding Modes

Understanding how a ligand binds to its target enzyme at an atomic level is crucial for structure-based drug design. This involves a combination of conformational analysis to determine the ligand's preferred shape and molecular modeling techniques like docking to predict its binding orientation.

Conformational Analysis: The conformation of a biphenyl compound is largely defined by the torsional or dihedral angle between the two phenyl rings. This angle is influenced by the nature of the substituents, particularly at the ortho positions. X-ray crystallography and computational studies on fluorinated 4-chlorobiphenyls have provided precise measurements of these angles. frontiersin.org It was found that ortho-fluoro substitution results in a slight increase in the dihedral angle compared to the unsubstituted parent, while meta-substitution (as in 3'-fluoro) has a minimal impact on this critical parameter. frontiersin.org This suggests that the this compound scaffold can maintain a semi-planar conformation that is often required for effective binding to planar aromatic residues in an active site.

Ligand-Enzyme Binding Modes: Molecular docking simulations are frequently used to predict how a ligand fits into the active site of a protein. For the fluorine-substituted biphenyl methylene imidazole inhibitors of CYP17, docking studies were performed using a homology model of the human enzyme. acs.org These simulations provided critical insights into the binding mode and rationalized the observed SAR data. The model suggested the presence of multipolar interactions between the strategically placed fluorine atom and specific amino acid residues in the active site, such as Arg109, Lys231, His235, and Glu305. acs.org The fluorine atom, with its partial negative charge, can engage in favorable electrostatic or dipole-dipole interactions with corresponding polar or charged residues in the enzyme, thereby anchoring the ligand and enhancing binding affinity.

This example illustrates a key role fluorine can play beyond simply modulating physicochemical properties; it can actively participate in binding, forming specific, high-energy interactions that contribute directly to the compound's potency. Elucidating these binding modes is essential for designing next-generation analogues where such interactions are optimized for even greater efficacy and selectivity.

Computational Chemistry and Advanced Spectroscopic Characterization Methodologies

Density Functional Theory (DFT) Calculations in Fluoro-Biphenyl Amine Research

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For fluoro-biphenyl amines, DFT calculations offer a detailed understanding of their chemical behavior at the atomic level.

DFT calculations are instrumental in predicting the electronic structure of 3'-Fluoro-biphenyl-4-ylamine. By solving the Kohn-Sham equations, the electron density, molecular orbitals, and electrostatic potential can be determined. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. researchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom of the amine group is expected to be an electron-rich site, while the regions around the fluorine atom may exhibit more complex electronic characteristics due to its high electronegativity.

Table 1: Predicted Electronic Properties of a Biphenyl (B1667301) Derivative from DFT Calculations

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

Note: The values presented are hypothetical and for illustrative purposes to represent typical outputs of DFT calculations on similar molecules.

Noncovalent interactions play a pivotal role in determining the three-dimensional structure of molecules and their interactions in biological systems. In derivatives of this compound, such as amides, intramolecular and intermolecular hydrogen bonds involving the fluorine atom and the amide N-H group can be significant. DFT calculations can accurately model the geometry and energetics of these NH···F hydrogen bonds. acs.orgnih.gov The presence of fluorine can influence the acidity of the N-H proton, potentially strengthening such interactions. nih.gov

Furthermore, the biphenyl core of the molecule allows for π–π stacking interactions, which are crucial for the self-assembly of molecules and their binding to biological targets like proteins and nucleic acids. nih.govnih.gov DFT studies, particularly those employing dispersion corrections, can quantify the strength of these stacking interactions. rsc.org The introduction of a fluorine atom can modulate the quadrupole moment of the aromatic ring, thereby influencing the geometry and energy of the π–π stacking arrangement. nih.govresearchgate.net

The presence of the fluorine and amine substituents will influence the rotational barrier and the preferred dihedral angle due to steric and electronic effects. Understanding the conformational landscape is crucial, as different rotamers may exhibit different binding affinities to a biological target.

Molecular Docking and Dynamics Simulations for Bio-molecular Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules. These methods are central to the field of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govasiapharmaceutics.info For this compound and its derivatives, docking studies can be used to identify potential binding sites on a target protein and to predict the binding mode. The scoring functions used in docking algorithms provide an estimate of the binding affinity, which can be used to rank different compounds. niscpr.res.ind-nb.info

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. rsc.org MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. rwth-aachen.de

Table 2: Illustrative Molecular Docking Results for a this compound Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.5 | Lys72, Glu91, Leu173 |

| Protease B | -7.2 | Asp25, Gly27, Ile50 |

| Receptor C | -9.1 | Tyr115, Phe257, Arg301 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

The insights gained from molecular docking and dynamics simulations can be used to rationally design new derivatives of this compound with improved pharmacological properties. nih.govnih.gov By understanding the structure-activity relationship (SAR) at a molecular level, modifications can be proposed to enhance the binding affinity and selectivity for a specific target. nih.gov

For example, if a particular region of the binding pocket is found to be hydrophobic, adding a lipophilic group to the ligand at a corresponding position could enhance binding. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged by the ligand, a functional group could be introduced to form this interaction. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

Advanced Spectroscopic Analysis Techniques for Structural Elucidation

The precise structural characterization of this compound relies on a suite of advanced spectroscopic methodologies. These techniques provide complementary information, allowing for the unambiguous determination of molecular connectivity, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region (typically δ 6.5-8.0 ppm) is of primary interest. oregonstate.edu The protons on the aniline (B41778) ring and the fluorophenyl ring will exhibit distinct chemical shifts and coupling patterns (splittings) due to their unique electronic environments and their proximity to the amine and fluorine substituents. The protons on the aniline ring are expected to appear as doublets, while the protons on the fluorophenyl ring will show more complex splitting due to coupling with both adjacent protons and the fluorine atom. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. With 12 carbon atoms in the biphenyl framework, a corresponding number of signals would be expected in the proton-decoupled spectrum, assuming no accidental overlap. The chemical shifts are influenced by the hybridization state and the electronic effects of the substituents. thieme-connect.de Carbons bonded directly to the electronegative fluorine and nitrogen atoms will be significantly affected. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet in the coupled spectrum, which is a key diagnostic feature. nih.gov The chemical shifts for aromatic carbons typically fall within the δ 110-160 ppm range.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. huji.ac.ilnih.gov It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. biophysics.orgucsb.edu Furthermore, the signal will be split into a multiplet due to coupling with the ortho and meta protons on the same ring, providing definitive evidence for its position.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) | Assignment |

| ¹H | ~3.5 - 5.0 | Broad singlet | -NH ₂ |

| ¹H | ~6.7 - 7.6 | Multiplets, doublets | Aromatic Protons |

| ¹³C | ~110 - 160 | Singlets (in decoupled spectrum) | Aromatic Carbons |

| ¹³C | ~160 - 165 | Doublet (¹JCF ≈ 245 Hz) | C -F |

| ¹⁹F | ~ -110 to -115 | Multiplet | Ar-F |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₀FN), the exact mass is 187.0797 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 187. This peak confirms the molecular weight of the compound. scbt.com The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. Plausible fragmentation pathways for this compound could include:

Cleavage of the C-C bond between the two phenyl rings: This is a common fragmentation pathway for biphenyl compounds, which could lead to fragments corresponding to the fluorophenyl cation and the aminophenyl radical, or vice versa.

Loss of amine-related groups: Fragmentation could involve the loss of HCN or H₂CN from the aniline ring.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₀FN). mdpi.commdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Formula | Description |

| 187 | [C₁₂H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) |

| 171 | [C₁₂H₈F]⁺ | Loss of NH₂ radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 92 | [C₆H₆N]⁺ | Aminophenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C=C Aromatic Stretching: Several medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl rings.

C-F Stretching: A strong absorption band in the range of 1000-1300 cm⁻¹ is characteristic of the carbon-fluorine bond.

C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ region for aromatic amines.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules with conjugated systems, such as the biphenyl core of this compound, absorb UV or visible light to promote electrons from a bonding or non-bonding orbital (π or n) to a higher energy anti-bonding orbital (π). sharif.edusharif.edu The spectrum is expected to show strong absorption bands characteristic of π → π transitions associated with the conjugated aromatic system. The presence of the amine (-NH₂) and fluoro (-F) substituents can cause a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted biphenyl, due to their electronic donating and withdrawing effects.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy Type | Predicted Absorption | Functional Group / Transition |

| IR | 3300 - 3500 cm⁻¹ | N-H Stretching (asymmetric & symmetric) |

| IR | > 3000 cm⁻¹ | Aromatic C-H Stretching |

| IR | 1450 - 1600 cm⁻¹ | Aromatic C=C Stretching |

| IR | 1000 - 1300 cm⁻¹ | C-F Stretching |

| UV-Vis | ~250 - 300 nm | π → π* Electronic Transition |

Applications of 3 Fluoro Biphenyl 4 Ylamine and Its Derivatives in Advanced Research Areas

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The 3'-Fluoro-biphenyl-4-ylamine framework has proven to be a versatile starting point for the design and synthesis of a wide range of biologically active compounds.

Design and Synthesis of Enzyme Inhibitors

Derivatives of this compound have been instrumental in the development of potent and selective inhibitors for several key enzymes implicated in various diseases.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide, an endogenous cannabinoid neurotransmitter. nih.gov Inhibiting FAAH elevates anandamide levels, which can produce therapeutic effects for conditions like pain and inflammation. nih.gov Biphenyl-based carbamate structures have been explored as FAAH inhibitors. For instance, the potent FAAH inhibitor URB878, a 3'-carbamoylbiphenyl-3-yl ester, demonstrates the utility of the biphenyl (B1667301) scaffold in achieving sub-nanomolar inhibitory concentrations (IC₅₀ = 0.33 ± 0.03 nM). nih.gov Research in this area supports the idea that blocking neuronal FAAH can reverse inflammatory pain through the activation of cannabinoid receptors. nih.gov

Kinase Insert Domain Receptor (KDR): KDR, also known as VEGFR-2, is a key protein in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Therefore, KDR inhibitors are a major focus in anticancer drug discovery. nih.gov Research has led to the identification of potent urea-based KDR inhibitors containing a trifluoromethyl-phenyl group, demonstrating the importance of fluorinated aryl moieties. One such inhibitor, a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea, showed a high inhibitory activity with an IC₅₀ value of 0.0689 µM. nih.gov This highlights the potential for developing derivatives from the this compound scaffold as anti-cancer agents.

Glycine Transporter 1 (GlyT1): GlyT1 controls the concentration of glycine in the synaptic cleft, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors. nih.gov GlyT1 inhibitors can enhance NMDA receptor function and are being investigated for treating schizophrenia and other central nervous system disorders. frontiersin.org The development of selective GlyT1 inhibitors, such as N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS), underscores the significance of the fluorinated phenyl group in designing such compounds. nih.gov These inhibitors aim to increase synaptic glycine, thereby potentiating NMDA receptor-mediated responses. nih.gov

| Enzyme Target | Example Inhibitor Class | Key Structural Feature | Potency (Example) | Therapeutic Area |

| FAAH | Biphenyl-based carbamates | 3'-carbamoylbiphenyl | IC₅₀ = 0.33 nM (URB878) nih.gov | Inflammatory Pain nih.gov |

| KDR | o-amino-arylureas | 4-chloro-3-(trifluoromethyl)phenyl | IC₅₀ = 0.0689 µM nih.gov | Cancer nih.gov |

| GlyT1 | Sarcosine derivatives | 4'-fluorophenyl | >10-fold activity increase over racemic compound nih.gov | Schizophrenia frontiersin.org |

Exploration as Therapeutic Agents

The inherent biological activities of the biphenyl scaffold, enhanced by fluorine substitution, have led to the investigation of its derivatives across multiple therapeutic domains.

Anti-inflammatory: Derivatives of fluorinated amines have been shown to possess anti-inflammatory properties. For example, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) is a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in leukocyte migration during inflammation. nih.gov This compound effectively reduces inflammation in animal models, supporting the development of fluorinated amine derivatives as anti-inflammatory drugs. nih.gov

Antiproliferative: As discussed in the context of KDR inhibitors, the biphenyl core is a key feature of compounds designed to halt the proliferation of cancer cells by inhibiting angiogenesis. nih.gov

Antimicrobial: The increasing threat of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. nih.gov Studies have shown that biphenyl derivatives, particularly those with strong electron-withdrawing groups like fluorine, exhibit potent antibacterial activities. nih.gov For example, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol has shown inhibitory activity against carbapenem-resistant Acinetobacter baumannii. nih.gov Similarly, certain fluorinated carbazole derivatives, which share structural similarities, are effective against Gram-positive bacteria like S. aureus. nih.gov

Anti-Alzheimer's: The endocannabinoid system is implicated in the pathology of Alzheimer's disease. Inhibition of FAAH, the enzyme that degrades the endocannabinoid anandamide, is a therapeutic strategy being explored. FAAH inhibitors can modulate the inflammatory response of microglia, the brain's immune cells, which are activated by amyloid-β peptide. mdpi.com By promoting an anti-inflammatory microglial phenotype, FAAH inhibitors derived from scaffolds like biphenyls could offer a novel approach to treating Alzheimer's disease. mdpi.com

| Therapeutic Area | Mechanism of Action (Example) | Example Compound Class | Research Finding |

| Anti-inflammatory | Inhibition of semicarbazide-sensitive amine oxidase (SSAO) nih.gov | Fluorinated allylamines | 55% reduction in transmigrated cells in a rat lung inflammation model nih.gov |

| Antiproliferative | Inhibition of KDR kinase in angiogenesis nih.gov | Arylureas | Potent inhibition of KDR with IC₅₀ values in the nanomolar range nih.gov |

| Antimicrobial | Disruption of bacterial cell processes | Fluorinated biphenyl-triols | Activity against multidrug-resistant bacteria, including MRSA and A. baumannii nih.gov |

| Anti-Alzheimer's | Modulation of microglia polarization via FAAH inhibition mdpi.com | Phenyl carbamates | Promotion of an anti-inflammatory phenotype in microglia cells mdpi.com |

Role as Bioactive Scaffolds and Precursors for Pharmaceutical Compounds

The this compound structure is a valuable "scaffold," or core chemical structure, upon which more complex and targeted pharmaceutical compounds can be built. lookchem.com The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov The fluorinated biphenyl motif is present in a variety of bioactive molecules, demonstrating its utility as a precursor. For example, fluorinated biphenyl ethers have been studied as pro-drug scaffolds, where the fluorine atom is strategically placed to influence metabolic pathways. researchgate.net Furthermore, the synthesis of fluorinated phenylalanine analogues, which can be incorporated into peptide-based drugs, often starts from fluorinated precursors. nih.gov The precursor 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic drug linezolid, showcasing the importance of such fluorinated amine scaffolds in producing established pharmaceuticals. researchgate.net

Modulation of Biological Signaling Pathways

The primary signaling pathway modulated by derivatives of this compound is the endocannabinoid system. nih.gov This system, which includes cannabinoid receptors (CB1 and CB2) and endogenous ligands like anandamide, plays a crucial role in regulating pain, mood, and inflammation. nih.govnih.gov By inhibiting the FAAH enzyme, compounds derived from the this compound scaffold can increase the levels and duration of action of anandamide. nih.govmdpi.com This enhancement of endocannabinoid signaling is the basis for their therapeutic potential in treating inflammatory pain and neurodegenerative diseases. nih.govmdpi.com Research shows that blocking FAAH leads to the activation of both CB1 and CB2 receptors, which mediate the anti-inflammatory and analgesic effects. nih.gov

Materials Science and Functional Materials Development

Beyond its biomedical applications, the biphenyl structure is also of interest in the field of materials science due to its rigid, conjugated system that can be tailored for specific electronic and optical properties.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Chromophores

The biphenylamine framework is a component in the design of materials for organic electronics. While direct applications of this compound in OLEDs are not extensively documented in the provided context, related biphenyl structures are known to be used as building blocks for organic chromophores and charge-transporting materials. The introduction of fluorine can modify the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter for designing efficient OLED materials. Fluorination can enhance properties such as thermal stability and electron-transporting capabilities, making fluorinated biphenyls attractive candidates for developing new functional materials for electronic and photonic devices.

Development of Fluorescent Materials and Chemosensors

The unique photophysical properties of fluorinated aromatic compounds make them ideal candidates for the development of novel fluorescent materials and chemosensors. Derivatives of this compound leverage the inherent fluorescence of the biphenyl system, which can be finely tuned by the electronic effects of the fluorine atom and the amino group.

Fluorination can significantly influence the properties of fluorescent dyes. researchgate.net The high electronegativity of fluorine can alter the energy levels of molecular orbitals, often leading to shifts in absorption and emission spectra. researchgate.net Furthermore, the incorporation of fluorine can enhance properties like photostability and quantum yield. nih.govmdpi.com In the context of this compound, the fluorine atom acts as an electron-withdrawing group, which modifies the push-pull electronic character of the molecule, where the amino group is an electron donor. This electronic modulation is a key strategy in designing fluorophores with specific emission wavelengths. nih.gov

Derivatives of the biphenyl-amine scaffold have been successfully employed as "turn-on" fluorescent chemosensors, particularly for the detection of metal ions like Al³⁺ and Zn²⁺. rsc.orgresearchgate.net In these systems, the biphenyl-amine core acts as the fluorophore, and a receptor unit is attached. In the absence of the target ion, the fluorescence is often quenched. Upon binding the ion, a conformational change or inhibition of photoinduced electron transfer (PET) occurs, leading to a significant enhancement in fluorescence intensity. mdpi.com The 3'-fluoro substituent can influence the binding affinity and selectivity of the sensor by altering the acidity of nearby protons or through direct interaction with the bound analyte.

Exploration in Supramolecular Chemistry for Controlled Aggregation and Emission Properties

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the solid state or at high concentrations. However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE). wikipedia.orgacs.org These "AIEgens" are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. acs.org This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. acs.orgnih.gov

The twisted biphenyl core structure is a common feature in AIE-active molecules. rsc.orgresearchgate.net Derivatives of this compound are promising candidates for AIE materials. The non-planar structure of the biphenyl rings can prevent strong π–π stacking in the solid state, while the restriction of the phenyl-phenyl bond rotation upon aggregation can activate fluorescence. acs.org

Fluorine plays a unique and powerful role in supramolecular chemistry and crystal engineering. nih.gov Introducing fluorine into self-assembling molecules can lead to more stable and robust lattice structures. nih.govresearchgate.net The small size and high electronegativity of fluorine allow it to participate in a variety of weak intermolecular interactions, such as C-H···F hydrogen bonds and F···F interactions, which can be used to guide the self-assembly process. researchgate.netacs.org By strategically placing fluorine atoms on the biphenyl scaffold, researchers can control the packing of molecules in the solid state, thereby influencing their aggregation behavior and emission properties. rsc.org For instance, fluorination has been shown to facilitate the formation of ordered molecular aggregates, which is crucial for achieving high photoluminescence efficiencies in the solid state. mdpi.com This control over supramolecular assembly is critical for designing materials with predictable and tunable solid-state emission for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgnitrkl.ac.in

Agrochemical and Industrial Applications

Synthesis of Fungicides (e.g., Boscalid) and Pesticide Intermediates

Fluorinated compounds are prevalent in modern agrochemicals, with many of the most successful products containing at least one fluorine atom or a fluoroalkyl group. researchgate.net The C-F bond is exceptionally strong, which imparts increased thermal and metabolic stability to the molecule, prolonging its activity in the field. nih.gov Furthermore, fluorine's high electronegativity can alter the molecule's binding affinity to its biological target. researchgate.net

The biphenyl-amine core is a key structural motif in several fungicides. While the widely used fungicide Boscalid contains a 2-amino-4'-chloro-biphenyl moiety, the synthesis of novel analogues frequently involves exploring different halogen substitutions to improve performance or overcome resistance. This compound is an important intermediate for creating such analogues. The Suzuki-Miyaura coupling is a common method for synthesizing the biphenyl core of these fungicides, followed by an amidation reaction to complete the structure. The use of fluorinated building blocks like this compound in this process allows for the systematic development of new active ingredients with potentially superior properties. mdpi.com

Applications in Dye and Pigment Synthesis

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes. The amino group (-NH₂) of this compound can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) to form azo dyes, which are characterized by the -N=N- chromophore.

The incorporation of fluorine into the dye structure can have several beneficial effects. researchgate.netalfa-chemistry.com Due to its strong electron-withdrawing nature, a fluorine atom can shift the absorption spectrum of the dye, leading to changes in color. researchgate.net It can also improve the dye's fastness properties, such as resistance to light, washing, and chemical degradation. alfa-chemistry.com Furthermore, fluorination can increase the hydrophobicity of the dye molecule, which can be advantageous for specific applications, such as in disperse dyes for synthetic fibers or in pigments for paints and plastics. researchgate.net The biphenyl moiety itself contributes to the planarity and rigidity of the dye molecule, which often correlates with brighter colors and better stability.

Organometallic and Coordination Chemistry

The field of organometallic and coordination chemistry relies heavily on the design of organic ligands that can bind to metal centers and modulate their reactivity. Biphenyl-based structures are privileged scaffolds for ligands used in transition metal catalysis.

Ligand Design for Transition Metal Catalysis and Complex Formation

While this compound itself can act as a simple N-donor ligand, its primary utility is as a synthetic platform for more complex and highly effective ligands. The biphenyl backbone provides a rigid and sterically bulky framework, while the amino group serves as a versatile synthetic handle for introducing other coordinating groups, such as phosphines.